1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine
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Overview
Description
1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a benzyl group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with benzyl chloride under basic conditions to form 1-benzylpyrrolidine. This intermediate can then undergo further alkylation with prop-1-en-2-yl halides to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
- 1-Benzyl-3-pyrrolidinol
- 1-Benzyl-2-pyrrolidinone
- 1-Methyl-3-pyrrolidinol
Comparison: 1-Benzyl-3-(prop-1-en-2-yl)pyrrolidine is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
127073-80-7 |
---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-benzyl-3-prop-1-en-2-ylpyrrolidine |
InChI |
InChI=1S/C14H19N/c1-12(2)14-8-9-15(11-14)10-13-6-4-3-5-7-13/h3-7,14H,1,8-11H2,2H3 |
InChI Key |
VLISLYSHHFKAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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